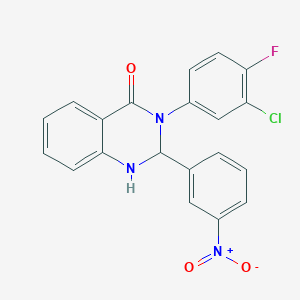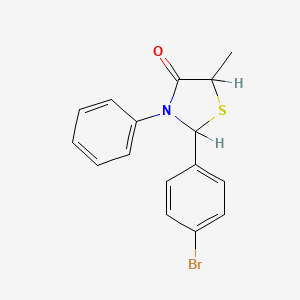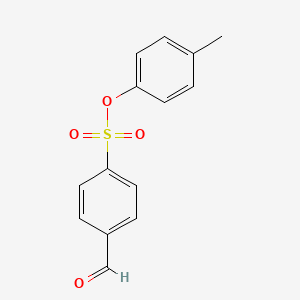![molecular formula C22H19N3O2 B15011018 3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2,3-dihydro-1H-isoindole with a benzohydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar isoindoline structure, known for its high binding affinity to melatonin receptors.
1,3-DIHYDRO-2H-ISOINDOL-2-YLACETIC ACID: Another isoindoline derivative with different functional groups.
Uniqueness
What sets 3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N’-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE apart is its unique combination of an isoindoline moiety with a hydrazide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C22H19N3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-(1,3-dihydroisoindol-2-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O2/c26-21-10-3-5-16(11-21)13-23-24-22(27)17-8-4-9-20(12-17)25-14-18-6-1-2-7-19(18)15-25/h1-13,26H,14-15H2,(H,24,27)/b23-13- |
InChIキー |
JGZKWYMCEHCINO-QRVIBDJDSA-N |
異性体SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)N/N=C\C4=CC(=CC=C4)O |
正規SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)

![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)

![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)

